Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-
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Overview
Description
Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- is a pyridinium salt, a class of compounds known for their structural diversity and significant roles in various natural products and pharmaceuticals . Pyridinium salts are often used in organic synthesis and have applications in materials science, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the reaction of pyridine with an appropriate alkylating agent . For Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-, the synthesis may involve the reaction of 3-aminomethylpyridine with formaldehyde and formic acid under controlled conditions . The reaction conditions often require a solvent such as methanol or ethanol and may be catalyzed by acids or bases depending on the desired product .
Industrial Production Methods
Industrial production of pyridinium salts often involves continuous flow processes to ensure high yield and purity . These processes may utilize advanced techniques such as microwave-assisted synthesis or high-pressure reactors to optimize reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridines .
Scientific Research Applications
Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridinium ylides: These compounds are similar in structure but differ in their reactivity and applications.
Isoquinolinium salts: These salts share structural similarities but have distinct biological activities and synthetic applications.
Uniqueness
Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
282521-18-0 |
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Molecular Formula |
C8H11N2O2+ |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
N-(hydroxymethyl)-1-methylpyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-2-3-7(5-10)8(12)9-6-11/h2-5,11H,6H2,1H3/p+1 |
InChI Key |
JPLHFSGDJIWJOD-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)NCO |
Origin of Product |
United States |
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